molecular formula C18H20IN7O4 B12104517 5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

Cat. No.: B12104517
M. Wt: 525.3 g/mol
InChI Key: LOGOEBMHHXYBID-UHFFFAOYSA-N
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Preparation Methods

The synthesis of I-AB-MECA involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Chemical Reactions Analysis

I-AB-MECA undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

I-AB-MECA has a wide range of scientific research applications:

Mechanism of Action

I-AB-MECA exerts its effects by selectively binding to the A3 adenosine receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). These pathways lead to various cellular responses, such as anti-inflammatory and anti-proliferative effects .

Comparison with Similar Compounds

I-AB-MECA is compared with other A3 adenosine receptor agonists, such as Cl-IB-MECA and IB-MECA. While all these compounds target the same receptor, I-AB-MECA is unique due to its high affinity and selectivity for the A3 receptor. Similar compounds include:

These comparisons highlight I-AB-MECA’s unique properties, making it a valuable tool in both research and potential therapeutic applications.

Biological Activity

5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide is a complex organic compound with significant potential in pharmacology, particularly in its interaction with adenosine receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20IN7O4, featuring a purine base, hydroxyl groups, and an iodine-substituted amino group. Its unique structure allows for specific interactions with biological targets, particularly the A3 adenosine receptor.

This compound acts primarily as an agonist for the A3 adenosine receptor. Upon binding to this receptor, it influences various biochemical pathways, including:

  • Activation of ERK1/2 signaling pathways : This is crucial for cellular responses such as proliferation and survival.
  • Modulation of inflammatory responses : The A3 receptor is known to play a role in anti-inflammatory effects.

Biological Activity

Research indicates that this compound exhibits competitive antagonism at the A3 receptor. Binding assays have shown that it can effectively inhibit receptor activity under certain conditions.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations can influence biological activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
I-B-MecaIodinated benzyl groupA3 adenosine receptor agonistCardioprotective effects
2-Cl-I-B-MecaChlorinated derivativeSelective A3 receptor activityEnhanced potency compared to I-B-Meca
K18Isoxazole groupA3 receptor antagonistSpecific binding mode identified through mutagenesis studies

Case Studies and Research Findings

  • Study on Binding Affinity : In a study assessing the binding affinity of various compounds at the A3 receptor, it was found that this compound demonstrated a significantly higher affinity compared to traditional A3 agonists, indicating its potential for therapeutic applications in cardiovascular diseases .
  • In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery from ischemic injury, supporting its role as a potential therapeutic agent in conditions like myocardial infarction .
  • Metabolomic Profiling : Recent metabolomic studies have indicated that this compound influences metabolic pathways linked to oxidative stress and inflammation, further emphasizing its multifaceted biological activity .

Safety and Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a favorable safety profile. Studies indicate low bioaccumulation potential and no significant genotoxicity concerns when administered within therapeutic ranges .

Properties

IUPAC Name

5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOEBMHHXYBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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